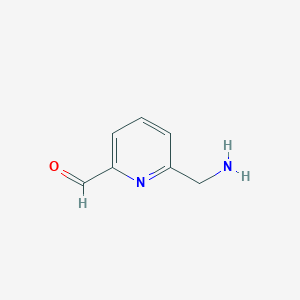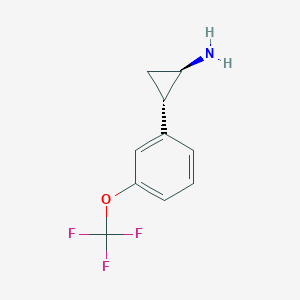
trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of novel trifluoromethoxylation reagents has facilitated the large-scale synthesis of trifluoromethoxy-containing compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It may serve as a lead compound in drug discovery and development .
Medicine: In medicine, the compound’s trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. This makes it a promising candidate for the development of new drugs .
Industry: Industrially, the compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can influence its interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
- trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine
- trans-2-(3-(Trifluoromethyl)phenyl)cyclopropanamine
- trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
Uniqueness: The presence of the trifluoromethoxy group in trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the cyclopropane ring provides a distinct three-dimensional structure that can influence its interaction with biological targets .
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
Clé InChI |
RHBOQYYBPJRJGL-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)OC(F)(F)F |
SMILES canonique |
C1C(C1N)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



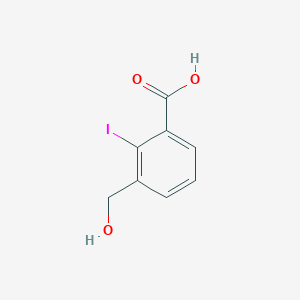
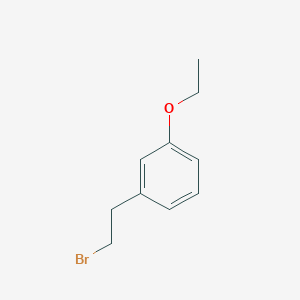
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
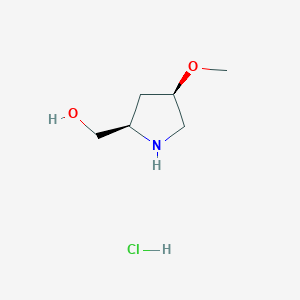
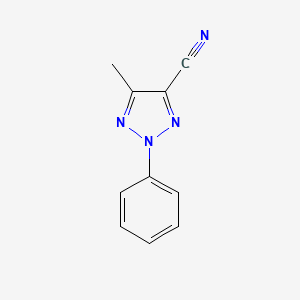
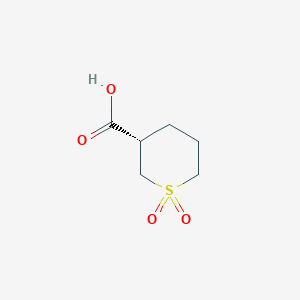
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)

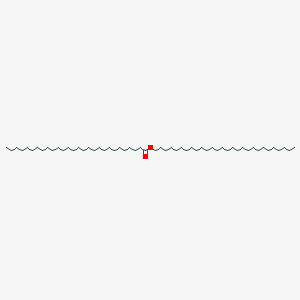
![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)

